molecular formula C12H5KO8 B607591 Galloflavin Potassium CAS No. 1780260-20-9

Galloflavin Potassium

Cat. No.: B607591
CAS No.: 1780260-20-9
M. Wt: 316.26
InChI Key: XSPGPNGPTLAWMC-UHFFFAOYSA-M
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Description

Galloflavin Potassium is a novel compound known for its inhibitory effects on lactate dehydrogenase, an enzyme crucial for the glycolytic pathway in cells.

Scientific Research Applications

Galloflavin Potassium has a wide range of applications in scientific research:

Mechanism of Action

Safety and Hazards

Galloflavin is harmful if swallowed . It’s recommended to wash skin thoroughly after handling, do not eat, drink or smoke when using this product, and avoid breathing dust/fume/gas/mist/vapors/spray . It’s also advised to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

Galloflavin Potassium interacts with lactate dehydrogenase (LDH), a key enzyme in the glycolytic pathway . It inhibits both human LDH isoforms by preferentially binding the free enzyme, without competing with the substrate or cofactor . The calculated Ki values for pyruvate were 5.46 μM (LDH-A) and 15.06 μM (LDH-B) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits aerobic glycolysis in PLC/PRF/5 cells and triggers cell death via apoptosis . It also significantly attenuates the malignant behavior of SW480 cells in the inflammatory microenvironment and inhibits the migration and invasion capabilities of SW480 .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to lactate dehydrogenase, thereby inhibiting its activity . This binding interaction disrupts the glycolytic pathway, leading to a decrease in cell viability . Molecular docking and pull-down assay revealed a targeted binding relationship between this compound and NLRP3 .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to block aerobic glycolysis at micromolar concentrations . Over time, this leads to a decrease in cell viability and an increase in cell death .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At a maximum dose of 400 mg/kg, this compound did not cause fatal effects

Metabolic Pathways

This compound is involved in the glycolytic pathway, where it interacts with lactate dehydrogenase . By inhibiting this enzyme, this compound disrupts the glycolytic pathway, leading to a decrease in cell viability .

Subcellular Localization

Given its role as an inhibitor of lactate dehydrogenase, it is likely that this compound is localized in the cytoplasm where glycolysis occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Galloflavin Potassium can be synthesized from gallic acid through a series of chemical reactions. The process typically involves the reaction of gallic acid with potassium hydroxide at low temperatures to form the potassium salt of galloflavin . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce large quantities of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Galloflavin Potassium primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions, particularly in the presence of strong nucleophiles .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions often require anhydrous conditions and inert atmospheres to prevent unwanted side reactions.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various quinone derivatives, while reduction can produce hydroquinone derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high specificity and potency as a lactate dehydrogenase inhibitor. Unlike other inhibitors, it does not compete with the enzyme’s natural substrates, making it a more effective and selective inhibitor. Additionally, its relatively low toxicity and ability to induce apoptosis in cancer cells make it a promising candidate for further development as an anticancer agent .

Properties

IUPAC Name

potassium;2,9,10-trihydroxy-6,8-dioxopyrano[3,2-c]isochromen-3-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6O8.K/c13-4-1-3-7(9(16)8(4)15)10-6(19-11(3)17)2-5(14)12(18)20-10;/h1-2,14-16,18H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTYKQDMPYEPEX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C3C(=CC(=C(O3)O)[O-])OC2=O)C(=C(C1=O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5KO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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